molecular formula C13H22O2 B4874520 4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one

4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one

Cat. No.: B4874520
M. Wt: 210.31 g/mol
InChI Key: LEZZYYVNWRDDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1-pentylbicyclo[222]octan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the hydroxyl and ketone groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1-pentylbicyclo[2.2.2]octane: Lacks the ketone group, which may affect its reactivity and applications.

    1-pentylbicyclo[2.2.2]octan-2-one: Lacks the hydroxyl group, which may influence its chemical properties and interactions.

Uniqueness

4-hydroxy-1-pentylbicyclo[222]octan-2-one is unique due to the presence of both hydroxyl and ketone groups, providing a versatile platform for various chemical reactions and applications

Properties

IUPAC Name

4-hydroxy-1-pentylbicyclo[2.2.2]octan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-12-6-8-13(15,9-7-12)10-11(12)14/h15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZZYYVNWRDDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCC(CC1)(CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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